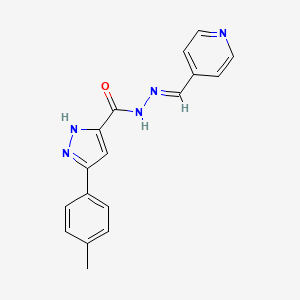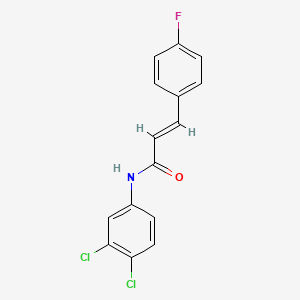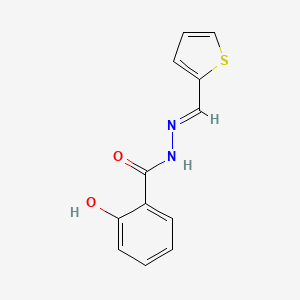
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as FMNPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a pyrazole derivative and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may lead to reduced inflammation and tissue damage. This compound has also been shown to have anti-tumor and anti-angiogenic effects, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a relatively low molecular weight, which makes it easy to transport across cell membranes. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One potential area of research is the development of more efficient synthesis methods that can produce this compound in higher yields. Another area of research is the identification of the specific enzymes or genes that this compound targets, which could lead to the development of more targeted therapies. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its effectiveness. Finally, the potential use of this compound in clinical trials for the treatment of various diseases could be investigated.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. While this compound has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods and the identification of its specific targets.
合成法
The synthesis of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 2-furylmethylamine with 4-nitro-1-methylpyrazole-3-carboxylic acid chloride. This reaction produces this compound as a yellow solid with a melting point of 205-207°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13-6-8(14(16)17)9(12-13)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJOGTYBGEFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)


![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)
![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)